REACTION_CXSMILES
|
Cl.[NH2:2][CH:3]([CH2:7][NH2:8])[C:4]([OH:6])=[O:5].[OH-].[Na+].[C:11]([C:14]([CH3:16])=O)([CH3:13])=O>CO>[CH3:13][C:11]1[N:8]=[CH:7][C:3]([C:4]([OH:6])=[O:5])=[N:2][C:14]=1[CH3:16] |f:0.1,2.3|
|
Name
|
|
Quantity
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1 g
|
Type
|
reactant
|
Smiles
|
Cl.NC(C(=O)O)CN
|
Name
|
|
Quantity
|
1.42 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
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Name
|
|
Quantity
|
63 mL
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Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
612 mg
|
Type
|
reactant
|
Smiles
|
C(=O)(C)C(=O)C
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Type
|
CUSTOM
|
Details
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the reaction mixture was stirred at the same temperature for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
the mixture was degassed with N2
|
Type
|
CUSTOM
|
Details
|
Dry air
|
Type
|
WAIT
|
Details
|
was passed through the reaction mixture for 16 h
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
The solvent was then removed under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in water (7 mL)
|
Type
|
CUSTOM
|
Details
|
was adjusted to pH 2 with concentrated HCl slowly at 0° C.
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered
|
Type
|
CUSTOM
|
Details
|
The yellow solid (580 mg) was used in the next step without further purification
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
CC=1N=CC(=NC1C)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |